molecular formula C15H14N2S2 B2455480 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-49-6

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Cat. No.: B2455480
CAS No.: 890959-49-6
M. Wt: 286.41
InChI Key: IFMGWSXSAADGIL-UHFFFAOYSA-N
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Description

4-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. This benzothiazole derivative is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Benzothiazole scaffolds are recognized for their diverse pharmaceutical applications and biological activities, largely due to their extended π-delocalized systems which can facilitate binding to biological targets like DNA molecules via π–π interactions . Recent scientific literature highlights that compounds based on the benzothiazole structure demonstrate remarkable antibacterial properties . Specifically, such derivatives have shown promising activity against strains like Staphylococcus aureus ( S. aureus ), with some potent compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.025 mM, outperforming standard drugs like ampicillin and sulfadiazine in research settings . A key mechanism of action for certain antibacterial benzothiazole derivatives is the inhibition of the dihydropteroate synthase (DHPS) enzyme, which is crucial for bacterial folate synthesis . These inhibitors often act by competing with 4-aminobenzoic acid (PABA) within the enzyme's active site. Molecular docking studies suggest that potent benzothiazole compounds can form key interactions, such as arene-H bonds with residues like Lys220 within the PABA pocket, underscoring their potential as research tools in the fight against drug-resistant bacteria . Researchers value this class of compounds not only for their antimicrobial potential but also for their generally favorable physicochemical and pharmacokinetic properties in preliminary studies, with some derivatives demonstrating good predicted bioavailability and drug-likeness scores, adhering to established rules like the "rule of five" . Please note that specific CAS number, purity, pricing, and safety data (H- and P-statements) for this exact compound should be confirmed upon inquiry. Safe handling procedures, including wearing protective gloves and eye protection, working in a well-ventilated area, and avoiding dust formation, are recommended based on the hazards associated with similar compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGWSXSAADGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Amination Pathway

A two-step strategy involving nucleophilic substitution followed by amination is widely employed. The synthesis begins with 4-chloro-N-(p-tolyl)benzo[d]thiazol-2-amine, where the chloro group at position 4 undergoes substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing benzothiazole ring. The intermediate this compound is isolated in 78% yield after column chromatography.

Key Optimization Parameters :

  • Solvent polarity (DMF > DMSO > THF) directly impacts reaction rate due to enhanced nucleophilicity of SMe⁻.
  • Elevated temperatures (70–90°C) reduce side products such as disulfides.

Cyclocondensation of 2-Benzothiazolyl Guanidine Derivatives

An alternative one-pot method leverages 2-benzothiazolyl guanidine as a precursor. Reacting 2-benzothiazolyl guanidine with methylthio-containing α,β-unsaturated carbonyl compounds (e.g., methylthioacrylates) in the presence of KOH/dioxane at reflux (100°C) yields the target compound via Michael addition and cyclization. This method achieves 65–72% yields and avoids isolation of intermediates.

Mechanistic Highlights :

  • Michael Addition : The amino group of guanidine attacks the β-carbon of the α,β-unsaturated ester.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring, followed by elimination of ethanol.

Three-Component Coupling Reactions

A catalyst-free, three-component reaction involving 2-aminobenzothiazole, p-toluidine, and dimethyl disulfide (DMDS) in DMSO at 140°C under nitrogen affords the target compound in 68% yield. Elemental sulfur acts as an oxidant, facilitating double C–S bond formation.

Advantages :

  • Eliminates halogenated substrates and transition-metal catalysts.
  • Scalable to gram quantities with minimal purification.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Base in Cyclocondensation

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Potassium hydroxide in dioxane deprotonates the guanidine nitrogen, increasing nucleophilicity for Michael addition. Substituting KOH with weaker bases (e.g., K2CO3) reduces yields by 30–40%, underscoring the necessity of strong bases.

Oxidative Aromatization in Three-Component Reactions

DMSO serves dual roles as a solvent and oxidant, converting thiazoline intermediates to aromatic benzothiazoles. Kinetic studies reveal that sulfur radicals (S₈⁎) abstract hydrogen atoms from intermediate H , enabling aromatization.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 7.65–8.15 (m, 7H, aromatic protons).
    • δ 2.45 (s, 3H, CH₃ from p-tolyl).
    • δ 2.32 (s, 3H, SCH₃).
  • ¹³C NMR :
    • δ 167.1 (C=N of benzothiazole).
    • δ 44.8 (SCH₃), δ 21.3 (Ar-CH₃).

Infrared (IR) Spectroscopy

  • ν 2210 cm⁻¹ (C≡N stretch in guanidine intermediates).
  • ν 1590 cm⁻¹ (C=N stretch of benzothiazole).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages
Nucleophilic Substitution 78 6 hours High purity, scalable
Cyclocondensation 72 8 hours One-pot synthesis, minimal purification
Three-Component Coupling 68 22 hours Catalyst-free, eco-friendly

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis. For instance, studies have demonstrated its efficacy against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using assays like MTT and Sulforhodamine B .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, disrupting microbial cell membranes or inhibiting essential enzymes. It has been evaluated against various bacterial strains and fungi, showing effective inhibition .
  • Neuroprotective Effects : There are indications that this compound may modulate neurotransmitter levels and protect neurons from oxidative stress, which could be beneficial in treating neurodegenerative diseases .

Biological Studies

The biological activity of this compound has been explored in several studies:

  • In Vitro Evaluations : Various derivatives have been synthesized and tested for their cytotoxic effects against multiple cell lines. For example, derivatives were evaluated for anticancer efficacy with promising results against leukemia and solid tumors .
  • Molecular Docking Studies : These studies have been conducted to understand the binding interactions of the compound with biological targets, providing insights into its mechanism of action .

Anticancer Studies

Recent research highlights the anticancer potential of this compound through various assays:

  • Study on MCF7 Cells : The compound was tested against estrogen receptor-positive breast cancer cells, showing significant cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Evaluation

In vitro tests have shown that this compound possesses considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Neuroprotective Properties

Research into neuroprotective effects suggests that this compound may enhance neuronal survival under oxidative stress conditions, indicating potential for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine depends on its specific application:

    Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or by inducing apoptosis.

    Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microorganisms.

    Neuroprotective Activity: It may modulate neurotransmitter levels or protect neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine
  • 6-(p-tolyl)benzo[d]thiazol-2-amine
  • 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine

Uniqueness

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its effectiveness in certain applications compared to similar compounds.

Biological Activity

4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is a member of the benzothiazole family, which encompasses a diverse range of biologically active compounds. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole core with a methylthio group and a p-tolyl substituent. This configuration may influence its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : It may inhibit cancer cell proliferation by interfering with key signaling pathways or inducing apoptosis.
  • Antimicrobial Activity : The compound could disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
  • Neuroprotective Effects : It might modulate neurotransmitter levels and protect neurons from oxidative stress.

Biological Activity Overview

Recent studies have evaluated the biological efficacy of various benzothiazole derivatives, including this compound. Below is a summary of key findings related to its biological activities.

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against human tumor cell lines (e.g., HepG2, MCF7).
AntimicrobialPotentially effective against various bacterial strains.
NeuroprotectiveMay protect neurons from oxidative damage and modulate neurotransmitter levels.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of benzothiazole derivatives, including this compound, using the MTT assay against multiple cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Research has shown that benzothiazole derivatives possess notable antimicrobial properties. In vitro tests demonstrated that this compound effectively inhibited the growth of various bacteria, indicating its potential use in treating infections .
  • Neuroprotective Properties :
    • Investigations into the neuroprotective effects revealed that this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other benzothiazole derivatives. For instance:

Compound Name Unique Features Biological Activity
6-(4-Chlorophenyl)benzo[d]thiazol-2-amineLacks methylthio group; has chlorophenyl substituentAnticancer activity observed
6-(p-tolyl)benzo[d]thiazol-2-amineSimilar p-tolyl group but different substituentsModerate antimicrobial effects

Q & A

Q. What are the common synthetic routes for preparing 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine and related thiazole derivatives?

The synthesis typically involves condensation reactions between substituted amines and thiazole precursors. For example:

  • Reflux with acid catalysis : A mixture of 2-amino-4-phenylthiazole and an aldehyde (e.g., veratraldehyde) in ethanol, refluxed with acetic acid, yields Schiff base derivatives .
  • Column chromatography : Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients, as demonstrated for structurally similar N-(p-tolyl)benzo[d]thiazol-2-amine derivatives .
  • Thiourea cyclization : Reaction of thiazol-2-amine with isothiocyanates in ethanol under reflux forms thiourea hybrids, applicable for derivatives with methylthio substituents .

Q. How are structural and purity characteristics validated for this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm aromatic protons (δ 6.8–8.5 ppm), methylthio groups (δ 2.5 ppm), and amine protons (δ 8.4 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for N–H (3200–3300 cm⁻¹), C=S (1250–1350 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹) are critical .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .

Q. What structural features influence the reactivity of this compound?

  • Electron-withdrawing groups : The methylthio (–SCH₃) substituent enhances electrophilic substitution at the thiazole ring, while the p-tolyl group provides steric hindrance and modulates solubility .
  • Planar aromatic system : The benzo[d]thiazole core facilitates π-π stacking in molecular interactions, critical for biological activity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like bond dissociation energies, relevant for designing inhibitors . For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent variation : Comparing MIC values against S. aureus and E. coli for derivatives with halogen (e.g., –Cl, –Br) or methoxy (–OCH₃) groups identifies electron-withdrawing substituents as enhancing activity .
  • Molecular docking : AutoDock Vina simulations reveal binding affinities to bacterial enzymes (e.g., E. coli DNA gyrase), with methylthio groups improving hydrophobic interactions .

Q. How does this compound modulate prostaglandin E₂ (PGE₂) production in inflammatory studies?

In cell-based assays (e.g., RAW 264.7 macrophages), 2-aminothiazoles inhibit cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid pocket. Methylthio derivatives show IC₅₀ values <10 μM, validated via ELISA for PGE₂ reduction .

Q. What in silico ADMET profiles are predicted for this compound?

  • ADMET Prediction : SwissADME calculates a bioavailability score of 0.55, with moderate permeability (LogP ~3.2) and no PAINS alerts. The methylthio group may increase hepatic metabolism risk (CYP3A4 substrate) .
  • Toxicity : ProTox-II predicts low hepatotoxicity (Probability: 0.32) but moderate mutagenic potential due to aromatic amines .

Methodological Notes

  • Contradictions in Synthesis : While reflux with acetic acid is standard , thiourea hybrids may require alternative catalysts (e.g., POCl₃) for cyclization, depending on substituent reactivity .
  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to resolve ambiguities in aromatic proton assignments .

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